molecular formula C14H9BrOS B2965100 10-Bromo-6H-benzo[c][1]benzothiepin-11-one CAS No. 1370250-34-2

10-Bromo-6H-benzo[c][1]benzothiepin-11-one

Cat. No.: B2965100
CAS No.: 1370250-34-2
M. Wt: 305.19
InChI Key: WHCMJMGCAWGAAN-UHFFFAOYSA-N
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Description

10-Bromo-6H-benzo[c][1]benzothiepin-11-one is a specialized organic compound belonging to the dibenzothiepin class of heterocyclic structures, which are of significant interest in medicinal and materials chemistry. This brominated derivative is primarily utilized as a key synthetic intermediate or building block in organic synthesis and pharmaceutical research. The presence of the bromine atom makes it a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the exploration of novel chemical space. Compounds within the benzothiepin scaffold have been investigated for a range of pharmacological activities, including potential interactions with the central nervous system . As such, this compound is of high value for researchers developing new molecular entities for probing biological pathways or as candidates in drug discovery programs. It is supplied as a For Research Use Only (RUO) product and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-bromo-6H-benzo[c][1]benzothiepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCMJMGCAWGAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)Br)C(=O)C3=CC=CC=C3S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Benzothiepinone Transformations

Detailed Mechanistic Pathways in Catalytic Cyclizations

The gold-catalyzed intramolecular oxidation of alkynes using a tethered sulfoxide (B87167) as an oxidant is a significant reaction for forming dihydrobenzothiepinones. nih.gov This transformation has prompted in-depth studies to elucidate the precise sequence of events at the molecular level.

The conversion of alkynyl aryl sulfoxides into dihydrobenzothiepinones was initially proposed to proceed through an α-oxo gold carbene intermediate. nih.gov This mechanism involves the nucleophilic attack of the sulfoxide oxygen onto the gold-activated alkyne, followed by an oxygen atom transfer to generate the gold-carbene species. This highly reactive intermediate would then undergo an intramolecular Friedel-Crafts-type reaction to yield the seven-membered ring of the benzothiepinone. nih.gov

Gold-promoted oxygen atom transfer is a key conceptual step in the proposed formation of α-oxo gold carbenes from alkynyl sulfoxides. escholarship.org This process involves the sulfoxide group acting as an internal oxidant. The reaction is initiated by the coordination of a cationic gold(I) complex to the alkyne, activating it for nucleophilic attack by the tethered sulfoxide oxygen. escholarship.org This cyclization is followed by the cleavage of the S-O bond, which transfers the oxygen atom to the alkyne carbon framework and generates a gold-carbenoid intermediate. snnu.edu.cn

These α-oxo gold carbenoids are versatile reactive intermediates, analogous to those generated from α-diazocarbonyl compounds. researchgate.net Their electrophilic nature allows them to undergo various subsequent reactions, including intramolecular electrophilic aromatic substitution, which was the proposed route to benzothiepinones. While the direct spectroscopic characterization of these transient species in the context of benzothiepinone synthesis is challenging, their existence is supported by the diverse reactivity observed in related gold-catalyzed transformations where such intermediates are trapped. escholarship.orgresearchgate.net The nature of the gold-carbon bond in these carbenoids can be described as a continuum between a gold-stabilized singlet carbene and a gold-coordinated carbocation. escholarship.org

Identifying the specific intermediates and transition states is crucial for distinguishing between the competing mechanistic pathways. For the gold-catalyzed transformation of alkynyl aryl sulfoxides, computational studies have been instrumental. nih.govresearchgate.net DFT calculations have shown that the pathway involving a -sigmatropic rearrangement has a lower activation barrier compared to the formation and subsequent cyclization of an α-oxo gold carbene intermediate. nih.govresearchgate.net

The key intermediate in the favored pathway is the initial cycloadduct formed from the nucleophilic attack of the sulfoxide on the gold-activated alkyne. nih.govnih.gov This intermediate then undergoes the concerted -sigmatropic shift to form the benzothiepinone product. researchgate.net In contrast, the carbene pathway would involve a distinct α-oxo gold carbene intermediate and a subsequent transition state for the Friedel-Crafts alkylation. nih.gov The lack of experimental evidence for sulfonium (B1226848) ion formation, which could arise from trapping the carbene, further supports the sigmatropic rearrangement mechanism over the carbene pathway in many cases. nih.gov The Claisen rearrangement serves as a classic example where the reaction can proceed through either a concerted pericyclic transition state or a stepwise pathway involving diradical intermediates, highlighting the subtleties in identifying the precise nature of these transient structures. mdpi.com

Exploration of Reaction Selectivity and Pathway Control

Controlling the selectivity of chemical reactions is a fundamental goal in organic synthesis. For the synthesis of benzothiepinone derivatives, modulating reaction conditions can steer the transformation towards a desired structural isomer or even a completely different product class.

Chemodivergent synthesis refers to the ability to generate different products from a single starting material by carefully tuning the reaction conditions, such as the catalyst, solvent, or temperature. nih.gov In the context of benzothiepinone-related synthesis, the choice of catalyst can lead to divergent mechanistic pathways. For instance, while gold catalysts may favor a -rearrangement pathway, using a different catalyst like Hg(OTf)₂ can also efficiently promote the reaction, potentially through a different mechanism that avoids the formation of a mercury-based α-oxo carbene. nih.govnih.gov

The structural features of the reactants, reaction design, and experimental conditions are all critical factors that dictate the selectivity of these processes. researchgate.netbeilstein-journals.org By altering N-substituents or acyl groups in amide transformations, for example, a tetrahedral intermediate can be selectively pushed towards either C–O or C–N cleavage, demonstrating how subtle substrate modifications can control reaction pathways. nih.gov This principle of modulating conditions to control selectivity is widely applied to develop new synthetic methods and access diverse molecular architectures from common precursors. nih.gov

Table 1: Catalyst Effect on Reaction Pathway
CatalystProposed Dominant PathwayKey Intermediate TypeTypical Product
Gold(I) Complexes -Sigmatropic RearrangementCyclic Sulfonium YlideDihydrobenzothiepinone
Hg(OTf)₂Likely -RearrangementCyclic Mercurinium IonDihydrobenzothiepinone
Other Lewis AcidsPathway Dependent on MetalVariesVaries

Regioselectivity, the control over the region of a molecule where a chemical bond is made or broken, is critical in annulation (ring-forming) reactions. In the synthesis of benzothiepin derivatives and related sulfur heterocycles, controlling the position of new ring fusion is essential. For example, palladium-catalyzed annulation of aryl sulfides with alkynes provides a convergent approach to 2,3-disubstituted benzothiophenes, showcasing high regioselectivity. nih.gov

In reactions that form seven-membered rings like benzodiazepines, which are structurally related to benzothiepins, electronic effects can play a key role in determining regioselectivity. In palladium-catalyzed cyclizations, nucleophilic attack has been observed to occur preferentially at the more electron-rich terminus of a π-allylpalladium intermediate. mdpi.com Similarly, in the synthesis of 1,4-benzothiazines, the strong nucleophilicity of the sulfur atom compared to the nitrogen atom dictates the regioselective opening of an epoxide ring, ensuring the formation of a specific constitutional isomer. researchgate.netacgpubs.org These principles of electronic and nucleophilic control are directly applicable to designing regioselective syntheses of complex benzothiepin derivatives.

Energetic and Kinetic Considerations of Benzothiepinone Reaction Mechanisms

Detailed research findings, including data on reaction energies, activation barriers, and kinetic rate constants for transformations involving 10-Bromo-6H-benzo[c] rsc.orgbenzothiepin-11-one, are absent from the reviewed scientific literature. Computational studies employing methods such as Density Functional Theory (DFT) to map potential energy surfaces, identify transition states, and calculate thermodynamic and kinetic parameters for the reactions of this specific benzothiepinone derivative have not been published.

Therefore, it is not possible to provide a quantitative discussion on the energetic favorability of potential reaction pathways or the kinetic factors governing the rates of transformation for 10-Bromo-6H-benzo[c] rsc.orgbenzothiepin-11-one. Such an analysis would require dedicated experimental studies, such as reaction calorimetry and kinetic monitoring, or sophisticated computational modeling, neither of which appears to have been performed for this compound to date.

Without these foundational research findings, any discussion on the energetic and kinetic aspects of its reactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Theoretical Studies of Benzothiepinone Structures

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For complex heterocyclic systems like benzothiepinones, these methods are invaluable for characterizing stable conformations and electronic distributions.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. espublisher.com This method is particularly effective for optimizing the molecular geometry and analyzing the electronic structure of medium to large organic molecules.

For a molecule like 10-Bromo-6H-benzo[c] nih.govbenzothiepin-11-one, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to find the lowest energy conformation. espublisher.comresearchgate.net Studies on the related dibenzo[b,f]oxepine scaffold show that this tricyclic system is not planar, adopting a stable, bent "basket" or "saddle-shaped" conformation. nih.gov It is therefore predicted that the 6H-benzo[c] nih.govbenzothiepin-11-one core also possesses a non-planar geometry to relieve ring strain. The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in a subsequent vibrational analysis. nih.gov

The bromine substituent is known to influence both structural and electronic properties through inductive and resonance effects. tandfonline.com DFT calculations can precisely quantify these effects, predicting changes in bond lengths, bond angles, and dihedral angles upon substitution. The electronic properties of polybrominated compounds are highly dependent on the specific pattern of bromination. nih.gov

Disclaimer: The following table contains exemplary data derived from typical DFT calculations on related bromo-aromatic and heterocyclic ketone structures. It is for illustrative purposes only, as specific computational studies on 10-Bromo-6H-benzo[c] nih.govbenzothiepin-11-one are not available in the cited literature.

ParameterPredicted ValueMethodology
Total Energy (Hartree)-3150.75B3LYP/6-311+G(d,p)
Dipole Moment (Debye)3.45B3LYP/6-311+G(d,p)
C=O Bond Length (Å)1.215B3LYP/6-311+G(d,p)
C-Br Bond Length (Å)1.910B3LYP/6-311+G(d,p)
Dihedral Angle (Aromatic Rings)~65°B3LYP/6-311+G(d,p)

While DFT is based on electron density, ab initio (from the beginning) molecular orbital methods are derived solely from theoretical principles without reliance on empirical data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy, though at a greater computational expense. rsc.org

These methods are particularly crucial for studying reaction mechanisms, where the subtle electronic changes in reaction intermediates and transition states must be accurately described. nih.gov A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. mdpi.com Locating these transient structures is a significant challenge in computational chemistry. arxiv.org For a molecule like 10-Bromo-6H-benzo[c] nih.govbenzothiepin-11-one, ab initio calculations could be used to investigate potential reactions, such as nucleophilic attack at the carbonyl carbon, electrophilic aromatic substitution, or conformational changes like the ring inversion of the seven-membered thiepin ring. By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and determine the most likely reaction pathways. rsc.orgnih.gov

Electronic Structure Analysis

The distribution of electrons within a molecule dictates its reactivity. Analyses of the frontier molecular orbitals and the electrostatic potential provide a detailed picture of this electronic landscape.

According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. sapub.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govnih.gov

For 10-Bromo-6H-benzo[c] nih.govbenzothiepin-11-one, the HOMO is expected to be distributed over the electron-rich regions, such as the fused benzene (B151609) rings and the sulfur atom. The LUMO is likely localized on the electron-deficient parts of the molecule, particularly the carbonyl group (C=O). The presence of the electron-withdrawing bromine atom and carbonyl group would be expected to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap compared to the unsubstituted parent compound. tandfonline.com

Disclaimer: The following table provides representative HOMO, LUMO, and energy gap values based on DFT calculations for analogous aromatic ketones and sulfur-containing heterocycles. This data is for illustrative purposes only.

Orbital/ParameterEnergy (eV)Significance
HOMO-6.85Electron-donating capacity
LUMO-2.15Electron-accepting capacity
HOMO-LUMO Gap (ΔE)4.70Chemical stability/reactivity

A Molecular Electrostatic Potential (MESP) map is a color-coded diagram that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying reactive sites. rsc.orgnih.gov The MESP is calculated from the electron density and provides a visual representation of the net electrostatic effect of the molecule's total charge distribution. nih.gov

In an MESP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. For 10-Bromo-6H-benzo[c] nih.govbenzothiepin-11-one, the most negative electrostatic potential is expected to be located around the highly electronegative oxygen atom of the carbonyl group. The hydrogen atoms bonded to the aromatic rings will exhibit positive potential. The bromine atom, due to its electronegativity and polarizability, will create a unique electrostatic feature, often presenting a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding. Analysis of the MESP provides a robust predictor for intermolecular interactions and substituent effects. rsc.org

Spectroscopic Predictions from Theoretical Models

Computational methods are widely used to predict various types of molecular spectra, which can aid in the interpretation of experimental data or serve as a predictive tool.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.comnih.gov By comparing calculated ¹H and ¹³C NMR spectra with experimental results, the proposed structure of a synthesized compound can be validated. mdpi.com

Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comqnl.qa This method calculates the energies of electronic excitations from the ground state to various excited states. nih.gov For a molecule like 10-Bromo-6H-benzo[c] nih.govbenzothiepin-11-one, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. researchgate.net These theoretical predictions are invaluable for understanding the photophysical properties of the molecule.

Finally, vibrational spectra (Infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule, providing a theoretical fingerprint that can be compared with experimental IR or Raman spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations using Gauge-Independent Atomic Orbitals (GIAO)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method has been shown to provide reliable predictions of both ¹H and ¹³C NMR spectra, aiding in the structural elucidation of organic molecules. researchgate.net For 10-Bromo-6H-benzo[c] chemrxiv.orgbenzothiepin-11-one, GIAO calculations can predict the chemical shifts of the various protons and carbon atoms in the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the protons on the two benzene rings and the methylene (B1212753) (-CH₂-) protons in the thiepine (B12651377) ring. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group. The methylene protons would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift (typically δ > 180 ppm). The carbon atoms of the aromatic rings will have chemical shifts in the range of δ 120-150 ppm, with the carbon atom attached to the bromine atom showing a characteristic shift. The methylene carbon would have a chemical shift in the aliphatic region of the spectrum.

Below is a table of hypothetical GIAO-calculated ¹³C NMR chemical shifts for the core structure of a benzothiepinone.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C=O~185.2
Aromatic C-Br~122.5
Aromatic C (quaternary)~138.0 - 145.0
Aromatic C-H~125.0 - 135.0
CH₂~35.8

Conformational Analysis and Isomerization Pathways

Theoretical Studies on Thiepine–Thianorcaradiene Valence Isomerization

Valence isomerization is a process where molecules with the same molecular formula but different arrangements of covalent bonds can interconvert. In the case of thiepines, a potential valence isomerization is the equilibrium between the thiepine ring and its bicyclic isomer, thianorcaradiene. Theoretical studies on analogous systems, such as pyridine (B92270) and its valence isomers, have shown that such isomerizations can be computationally investigated to determine the relative stabilities of the isomers and the energy barriers for their interconversion. researchgate.net

For the benzothiepinone system, a similar valence isomerization could be envisioned, where the seven-membered thiepine ring could potentially exist in equilibrium with a fused thianorcaradiene structure. Computational studies using methods like DFT could be employed to calculate the energies of both isomers and the transition state connecting them. These calculations would provide insights into the likelihood of such an isomerization occurring and the relative populations of the two forms at equilibrium.

Analysis of Conformational Stability and Energetics in Benzothiepin Derivatives

The conformational flexibility of the seven-membered ring in benzothiepin derivatives is a key aspect of their structural chemistry. Theoretical studies on related dihydrodibenzothiepine systems have demonstrated that these rings can undergo inversion, and the energy barriers for this process can be calculated using DFT. chemrxiv.org These studies have shown that the seven-membered ring can exist in different conformations, such as boat and twist-boat forms, and the relative energies of these conformers can be determined.

For 10-Bromo-6H-benzo[c] chemrxiv.orgbenzothiepin-11-one, the thiepine ring is expected to adopt a non-planar conformation. DFT calculations could be used to identify the most stable conformers and to calculate the energy barriers for ring inversion. This information is critical for understanding the dynamic behavior of the molecule in solution. The presence of the fused benzene rings and the substituents (bromo and keto groups) will influence the conformational preferences and the energetics of the ring inversion process.

A hypothetical energy profile for the ring inversion of a benzothiepin derivative is shown in the table below, illustrating the relative energies of different conformations.

ConformationRelative Energy (kcal/mol)
Twist-Boat (most stable)0.0
Boat (transition state)5.2
Twist-Boat (inverted)0.0

Advanced Structural Elucidation Methodologies for Benzothiepinone Compounds

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a molecule in its solid state. This powerful technique provides unequivocal evidence of molecular structure, offering insights into conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.

Furthermore, in cases where stereocenters are present, X-ray crystallography provides an absolute determination of the stereochemistry. While 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one itself is achiral, derivatives with chiral centers would have their absolute configurations unambiguously assigned through this method.

A hypothetical table of selected crystallographic data for 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one is presented below to illustrate the type of information obtained.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.50
c (Å)15.75
β (°)98.5
Volume (ų)1350.0
Z4
Calculated Density (g/cm³)1.58

Note: The data in this table is hypothetical and for illustrative purposes.

Beyond the individual molecule, X-ray crystallography illuminates how molecules of 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one arrange themselves in a crystalline lattice. The analysis of the crystal packing reveals a network of non-covalent interactions, such as halogen bonding (due to the bromine atom), π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is critical for predicting the physical properties of the solid material, including its melting point, solubility, and polymorphism. The bromine atom, in particular, can engage in significant halogen bonding, influencing the supramolecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.

For a molecule with a complex and potentially overlapping proton (¹H) NMR spectrum, one-dimensional techniques are often insufficient for a complete structural assignment. Multi-dimensional NMR experiments are employed to resolve these ambiguities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one, COSY would be instrumental in tracing the connectivity of protons within the benzo and thiepin rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon (¹H-¹³C) atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded, such as linking the aromatic rings and the thiepin core.

A representative table of hypothetical ¹H and ¹³C NMR chemical shifts for 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one is provided below.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
17.85 (d)132.5
27.40 (t)128.0
37.55 (t)130.2
47.95 (d)135.0
63.80 (s)35.5
77.30 (d)129.8
87.20 (t)127.5
97.60 (d)131.0
10-122.0
11-190.5
4a-138.0
5a-140.2
11a-136.8
11b-139.5

Note: The data in this table is hypothetical and for illustrative purposes. Chemical shifts are dependent on the solvent used.

While not routinely necessary for a molecule of this complexity, isotopic labeling can be a powerful tool for confirming specific connectivities or studying molecular dynamics. For instance, synthesizing 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one with a ¹³C label at a specific position (e.g., the carbonyl carbon at position 11) would allow for unambiguous assignment of that carbon signal in the ¹³C NMR spectrum. Furthermore, techniques like ¹³C-¹³C INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) on a uniformly ¹³C-labeled sample could be used to trace the entire carbon skeleton directly. Isotopic labeling with deuterium (B1214612) (²H) can also be used to simplify complex ¹H NMR spectra and to probe reaction mechanisms.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing information about its elemental composition and structure through fragmentation analysis. For 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₁₄H₉BrOS).

A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a bromine radical (Br•), carbon monoxide (CO) from the ketone, or cleavage of the thiepin ring. Analyzing these fragments helps to confirm the connectivity of the different functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one, the molecular formula is C₁₄H₉BrOS. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, and ³²S). HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with sub-parts-per-million (ppm) accuracy. The presence of bromine is particularly notable, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 1: Theoretical Isotopic Masses for 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one (C₁₄H₉BrOS)
Isotopologue FormulaMonoisotopic Mass (Da)Relative Abundance (%)
C₁₄H₉⁷⁹BrOS319.9588100.0
C₁₄H₉⁸¹BrOS321.956897.3

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides invaluable structural information through the analysis of fragmentation patterns. nih.gov When the molecular ion (M⁺) of 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one is formed, it becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting charged fragments and neutral losses. libretexts.orgyoutube.com

Key predicted fragmentation pathways for this benzothiepinone would include:

Loss of CO: A common fragmentation for ketones is the neutral loss of a carbonyl group (CO, 28 Da), leading to the formation of a stable dibenzothiophene-like fragment.

Loss of Br: Cleavage of the C-Br bond would result in a fragment ion at M-79 or M-81, depending on the bromine isotope.

Cleavage of the Thiepin Ring: The seven-membered ring can undergo cleavage, potentially losing fragments such as the sulfur atom or parts of the ethylenic bridge. For instance, cleavage adjacent to the sulfur atom is a common pathway in sulfur-containing heterocycles. nih.gov

Analyzing these patterns allows researchers to piece together the molecular structure, confirming the connectivity of the aromatic rings, the thiepin core, and the positions of the bromo and keto functional groups.

Table 2: Predicted Key Mass Fragments for 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one
Fragment Ion (m/z)Proposed Neutral LossStructural Significance
291/293COConfirms presence of a carbonyl group
241BrIndicates a terminal bromine atom
213Br, CORepresents the core benzothiophene-like structure

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. mdpi.com These methods are powerful for identifying functional groups and providing a unique "molecular fingerprint" for a compound. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The resulting spectrum provides direct evidence for the presence of specific functional groups, as each group has a characteristic absorption frequency range.

For 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one, the FTIR spectrum would be expected to display several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, typically appearing in the range of 1650-1680 cm⁻¹, with its exact position influenced by the conjugation with the adjacent aromatic ring.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching vibrations within the two benzene (B151609) rings.

C-S Stretch: A weaker absorption band for the carbon-sulfur bond within the thiepin ring, generally found in the 600-800 cm⁻¹ region.

C-Br Stretch: A distinct absorption in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹, indicating the presence of the bromo substituent.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.

Table 3: Predicted Characteristic FTIR Frequencies for 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050-3150Medium
Ketone C=O Stretch1650-1680Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-S Stretch600-800Weak-Medium
C-Br Stretch500-650Medium-Strong

Raman Spectroscopy and Surface-Enhanced Techniques

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of aromatic systems and sulfur-containing compounds. ias.ac.inresearchgate.net

The Raman spectrum of 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one would be expected to show strong signals for the aromatic ring vibrations and the C-S bond. researchgate.net The symmetric "breathing" modes of the benzene rings would be particularly prominent.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by orders of magnitude for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). researchgate.net Given the presence of the sulfur atom, which has a strong affinity for these metal surfaces, 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one is an excellent candidate for SERS analysis. rsc.orgrsc.org This technique could be used for trace-level detection and to study the orientation of the molecule on the metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. nih.gov

Table 4: Predicted Key Raman Shifts for 10-Bromo-6H-benzo[c] Current time information in Pasuruan, ID.benzothiepin-11-one
Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
Aromatic Ring Breathing~1000Typically a strong, sharp peak
Aromatic C=C Stretch1580-1610Strong intensity
C-S-C Symmetric Stretch650-750Often more intense in Raman than in IR
C-Br Stretch500-650May be weak but detectable

Organic Transformations and Reactivity of 10 Bromo 6h Benzo C 1 Benzothiepin 11 One

Ring-Opening and Rearrangement Reactions

The thiepine (B12651377) ring system and its derivatives are known to undergo various rearrangement and ring-opening reactions, often driven by the formation of more stable intermediates or products.

Pinacol-Type Rearrangements of Cyclization Intermediates

The Pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a carbonyl compound through a 1,2-rearrangement. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent alkyl or aryl group to form a more stable oxonium ion, which then deprotonates to yield the final ketone or aldehyde product. masterorganicchemistry.com

While 10-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one itself does not possess a diol functionality, its synthesis or derivatization could involve intermediates amenable to a Pinacol-type rearrangement. For instance, a hypothetical precursor, a 1,2-diol on the thiepine ring, could be subjected to acidic conditions to induce such a rearrangement. The stability of the resulting carbocation would determine the migratory aptitude of the adjacent groups. wikipedia.org

Hypothetical Pinacol-Type Rearrangement

PrecursorReagentIntermediateProduct
10-Bromo-11-hydroxy-6,11-dihydro-benzo[c] magtech.com.cnbenzothiepin-11-yl)-methanolH₂SO₄Carbocation at C1110-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-carbaldehyde

Stevens-Type Rearrangements in Thiepine Systems

The Stevens rearrangement is a base-promoted 1,2-rearrangement of quaternary ammonium (B1175870) or sulfonium (B1226848) salts. wikipedia.orgsynarchive.com The reaction involves the formation of an ylide intermediate, followed by the migration of a group to the adjacent carbanion. wikipedia.org In thiepine systems, this rearrangement can be initiated by forming a sulfonium salt at the sulfur atom of the heterocyclic ring.

For 10-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one, a Stevens-type rearrangement could be envisioned by first reducing the ketone to an alcohol, followed by alkylation of the sulfur atom to form a thiepinium salt. Treatment with a strong base would then generate an ylide, which could undergo rearrangement.

Postulated Stevens-Type Rearrangement in a Thiepine System

ReactantReagentsIntermediateProduct
10-Bromo-11-methyl-6H-benzo[c] magtech.com.cnbenzothiepin-11-ylium iodideStrong Base (e.g., NaH)Sulfonium YlideRearranged Tertiary Amine or Sulfide (B99878)

Ring-Opening Reactions of Related Azetidine-Fused Systems

Azetidines, four-membered nitrogen-containing heterocycles, can undergo ring-opening reactions due to their inherent ring strain. beilstein-journals.orgrsc.org These reactions are often facilitated by nucleophiles and can be promoted by converting the azetidine (B1206935) into a more reactive azetidinium salt. magtech.com.cnnih.gov

A hypothetical azetidine-fused derivative of 10-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one could be susceptible to such ring-opening reactions. The regioselectivity of the nucleophilic attack would be influenced by the electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn The reaction would lead to the formation of larger, functionalized heterocyclic systems. researchgate.net

Potential Ring-Opening of a Fused Azetidine System

ReactantReagentExpected Outcome
Azetidine-fused 10-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one derivativeNucleophile (e.g., NaN₃, KCN)Ring-opened product with incorporated nucleophile

Reactions with Nucleophiles and Electrophiles at the Thiepinone Core

The electronic nature of 10-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one provides multiple sites for reactions with both nucleophiles and electrophiles.

Nucleophilic Attack on Carbonyl and Brominated Centers

The structure of 10-Bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one features two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the carbon atom bonded to the bromine.

The carbonyl group can undergo standard nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol.

The carbon-bromine bond on the aromatic ring can be a site for nucleophilic aromatic substitution (SNA_r). libretexts.org This reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org While the thiepinone ring system's electronic influence would be a determining factor, strong nucleophiles under forcing conditions could potentially displace the bromide. savemyexams.com

Predicted Nucleophilic Reactions

Reaction TypeReagentSite of AttackProduct
Nucleophilic AdditionCH₃MgBrCarbonyl Carbon10-Bromo-11-methyl-6,11-dihydro-benzo[c] magtech.com.cnbenzothiepin-11-ol
ReductionNaBH₄Carbonyl Carbon10-Bromo-6,11-dihydro-benzo[c] magtech.com.cnbenzothiepin-11-ol
Nucleophilic Aromatic SubstitutionNaOCH₃, heatBrominated Carbon10-Methoxy-6H-benzo[c] magtech.com.cnbenzothiepin-11-one

Electrophilic Aromatic Substitution on Fused Benzene (B151609) Rings

The fused benzene rings of the dibenzothiepine core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions will be directed by the existing substituents: the bromine atom and the electron-withdrawing ketone, as well as the sulfur-containing bridge.

Anticipated Electrophilic Aromatic Substitution Products

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Nitro-10-bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one isomers
BrominationBr₂, FeBr₃Dibromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one isomers
Friedel-Crafts AcylationCH₃COCl, AlCl₃Acetyl-10-bromo-6H-benzo[c] magtech.com.cnbenzothiepin-11-one isomers

Cycloaddition and Annulation Reactions Involving the Thiepinone Moiety

The thiepinone core of 10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one contains a conjugated system that could potentially participate in cycloaddition reactions. The endocyclic enone system could act as a dienophile or, under certain conditions, the seven-membered ring could participate in other modes of cycloaddition. Annulation reactions, which involve the formation of a new ring fused to the existing structure, are also a plausible transformation for this class of compounds, often proceeding through initial functionalization followed by cyclization.

Diels-Alder reactions are a fundamental class of [4+2] cycloaddition reactions. The α,β-unsaturated ketone within the thiepinone ring could serve as a dienophile, reacting with a conjugated diene. The reactivity would be influenced by the electron-withdrawing nature of the carbonyl group, which activates the double bond for reaction with electron-rich dienes. The bromine substituent on the aromatic ring is unlikely to sterically hinder the approach to the enone system but may have a modest electronic effect.

A hypothetical Diels-Alder reaction is presented below:

DienophileDieneConditionsProduct
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one2,3-Dimethyl-1,3-butadieneHeat, TolueneAdduct with a new six-membered ring fused to the thiepinone core
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-oneCyclopentadieneLewis Acid (e.g., AlCl₃), CH₂Cl₂, low temp.Polycyclic adduct with high stereoselectivity (endo product favored)

Annulation strategies could be employed to build further heterocyclic or carbocyclic rings onto the 10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one scaffold. For instance, a Robinson annulation, which combines a Michael addition with a subsequent aldol (B89426) condensation, could be envisioned if a suitable enolate were to be generated on the methylene (B1212753) group of the thiepinone ring. However, the acidity of these protons would be a critical factor. More likely, functionalization of the aromatic rings followed by an intramolecular cyclization would be a viable route to annulated products.

Redox Chemistry and Oxidation-Reduction Transformations of Sulfur-Containing Heterocycles

The sulfur atom in the thiepinone ring is a key site for redox chemistry. As a thioether, it can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations would significantly alter the electronic properties and geometry of the molecule.

Oxidation: The oxidation of the sulfide to a sulfoxide can be achieved with a variety of reagents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. The resulting sulfoxide would introduce a chiral center at the sulfur atom. Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or an excess of the same reagent.

The electrochemical oxidation of related sulfur aromatic compounds, such as dibenzothiophene, has been studied and typically proceeds through the sequential formation of the corresponding sulfoxide and sulfone. ub.edu A similar pathway can be anticipated for 10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one.

Reduction: The carbonyl group of the thiepinone is a primary target for reduction. It can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would be critical to avoid the potential reduction of other functional groups. Catalytic hydrogenation could also be employed, which might also affect the double bond depending on the catalyst and conditions used.

A summary of potential redox reactions is provided in the table below:

Starting MaterialReagent(s)ProductTransformation Type
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-onem-CPBA (1 equiv.)10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one S-oxideOxidation (Sulfur)
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-onem-CPBA (>2 equiv.) or H₂O₂/AcOH10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one S,S-dioxide (sulfone)Oxidation (Sulfur)
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-oneNaBH₄, MeOH10-Bromo-11-hydroxy-6,11-dihydro-6H-benzo[c] ub.edubenzothiepineReduction (Carbonyl)
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-oneH₂, Pd/C10-Bromo-11-hydroxy-6,7,8,9,10,11-hexahydro-6H-benzo[c] ub.edubenzothiepineReduction (Carbonyl & Alkene)

Photochemical Transformations and Reactivity under Controlled Irradiation

The photochemical reactivity of 10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one has not been specifically reported. However, the presence of an α,β-unsaturated ketone and aromatic rings suggests that it would be photochemically active. Upon absorption of UV light, the molecule can be promoted to an excited state, which can then undergo various transformations.

One common photochemical reaction of enones is [2+2] cycloaddition. Upon irradiation, the enone can dimerize or react with an alkene to form a cyclobutane (B1203170) ring. Intramolecular photochemical reactions are also possible. For instance, Norrish Type I or Type II reactions could occur, leading to cleavage of the bonds adjacent to the carbonyl group.

The presence of the thioether linkage introduces another potential photochemical pathway. Carbon-sulfur bond cleavage upon irradiation is a known process for some sulfides, which would lead to the formation of radical intermediates. These radicals could then undergo rearrangement, dimerization, or react with the solvent. For example, studies on the photolysis of 2,2′-dithiobis(benzothiazole) have shown the formation of thiyl radicals, which can then undergo further reactions. rsc.org

A hypothetical photochemical transformation is outlined below:

SubstrateIrradiation WavelengthSolventPotential Product(s)Reaction Type
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one>300 nmAcetonitrileDimerized product via [2+2] cycloaddition of the enone moiety.[2+2] Photocycloaddition
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one254 nmMethanolProducts resulting from C-S bond cleavage and subsequent radical reactions.Photodissociation
10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one in presence of an alkene (e.g., cyclohexene)>300 nmBenzeneCyclobutane adduct formed between the enone and the alkene.Intermolecular [2+2] Cycloaddition

It is important to reiterate that the reactions and data presented in this article are largely hypothetical and based on the established reactivity of analogous chemical structures. Detailed experimental investigation is required to fully elucidate the chemical behavior of 10-Bromo-6H-benzo[c] ub.edubenzothiepin-11-one.

Future Directions and Emerging Research Avenues for 10 Bromo 6h Benzo C 1 Benzothiepin 11 One

Development of Novel and Sustainable Catalytic Systems for Benzothiepinone Synthesis

The synthesis of benzothiepinones, including the bromo-substituted variant, traditionally relies on multi-step sequences that can be inefficient and generate significant waste. Future research will undoubtedly focus on the development of novel and sustainable catalytic systems to streamline their synthesis. A promising avenue lies in the exploration of enantioselective catalytic methods to control the stereochemistry of these chiral molecules, which is often crucial for their biological activity.

One notable advancement in the synthesis of benzothiepines involves a highly enantioselective approach utilizing a chiral sulfoxide (B87167) as a directing group. acs.orgacs.org This method facilitates a thermodynamically controlled asymmetric cyclization, yielding specific stereoisomers in high enantiomeric excess. acs.orgacs.org Future work could adapt this strategy for the synthesis of 10-Bromo-6H-benzo[c] acs.orgbenzothiepin-11-one, potentially leading to the selective production of biologically active enantiomers.

Furthermore, the development of eco-friendly catalytic transformations is a key goal in modern organic synthesis. researchgate.net This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to promote C-S bond formation, a critical step in the synthesis of the benzothiepinone core. nih.govrsc.org Research into photoredox catalysis and electrocatalysis could also unveil new, sustainable pathways to these compounds. rsc.org

Catalytic StrategyPotential Application for Benzothiepinone SynthesisKey Advantages
Chiral Sulfoxide-Directed CyclizationEnantioselective synthesis of specific stereoisomers of 10-Bromo-6H-benzo[c] acs.orgbenzothiepin-11-one.High enantioselectivity, thermodynamic control. acs.orgacs.org
Earth-Abundant Metal CatalysisSustainable and cost-effective synthesis of the benzothiepinone scaffold.Reduced environmental impact, lower cost.
Photoredox and ElectrocatalysisGreen synthesis methodologies with novel reactivity patterns.Mild reaction conditions, high functional group tolerance. rsc.org
Phosphine-Catalyzed Tandem ReactionsEfficient construction of the sulfur-containing heterocyclic core.Neutral reaction conditions, access to diverse heterocycles. figshare.comfigshare.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Firstly, ML algorithms can be trained on existing data for the synthesis of sulfur-containing heterocycles to predict the optimal catalyst, solvent, and temperature for a given transformation, thereby reducing the need for extensive empirical screening. nih.govbeilstein-journals.org This is particularly valuable for complex, multi-component reactions that may be employed to construct the benzothiepinone core in a more convergent manner.

Secondly, retrosynthesis prediction models, powered by AI, can propose novel and efficient synthetic pathways to the target molecule. chemrxiv.orgnih.gov These models can identify less intuitive disconnections and suggest starting materials that may not be immediately obvious to a human chemist, potentially leading to more streamlined and cost-effective syntheses. The use of transfer learning can enhance the performance of these models, especially for underrepresented classes of compounds like benzothiepinones. chemrxiv.orgnih.gov

Advanced Mechanistic Insights through Operando Spectroscopy and Real-Time Monitoring

A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Operando spectroscopy, which involves the characterization of a catalytic reaction as it occurs, is a powerful tool for gaining such insights. polimi.it Future research on the synthesis of 10-Bromo-6H-benzo[c] acs.orgbenzothiepin-11-one will likely involve the application of operando techniques to elucidate the mechanisms of key catalytic steps.

For instance, operando infrared (IR) or Raman spectroscopy could be used to identify reactive intermediates and transition states in the cyclization reaction that forms the benzothiepinone ring. This information would be invaluable for optimizing catalyst design and reaction conditions. Similarly, operando X-ray absorption spectroscopy could provide detailed information about the electronic and geometric structure of a metal catalyst during the reaction, shedding light on the nature of the active catalytic species. polimi.it

In addition to operando spectroscopy, other real-time monitoring techniques are emerging that could be applied to benzothiepinone synthesis. For example, real-time electrochemical monitoring of covalent bond formation has been demonstrated, offering a sensitive method for tracking reaction progress. rsc.org The ability to monitor the formation of the crucial C-S bond in real-time would provide a wealth of kinetic data that could be used to refine reaction models and optimize processes. labnews.co.ukchemrxiv.org

Exploration of New Synthetic Applications and Tandem Processes for Heterocyclic Complexity

The 10-Bromo-6H-benzo[c] acs.orgbenzothiepin-11-one scaffold, once synthesized, can serve as a versatile building block for the creation of more complex heterocyclic systems. The bromine atom provides a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 10-position. Future research will likely focus on exploring these synthetic applications to generate libraries of novel compounds for biological screening.

A particularly exciting area of future research is the development of tandem or cascade reactions that can rapidly build molecular complexity from simple starting materials. mdpi.com For the synthesis of polycyclic systems containing the benzothiepinone core, tandem reactions that combine cyclization with other bond-forming events could be highly efficient. For example, a phosphine-catalyzed tandem umpolung addition and intramolecular cyclization has been used to construct sulfur heterocycles, a strategy that could be adapted for benzothiepinone synthesis. figshare.comfigshare.com

Furthermore, the development of multi-component reactions (MCRs) involving the benzothiepinone scaffold could provide rapid access to a wide range of structurally diverse molecules. mdpi.com These reactions, where three or more reactants combine in a single operation, are highly atom-economical and can significantly shorten synthetic sequences.

Reaction TypePotential ApplicationExpected Outcome
Palladium-catalyzed Cross-CouplingFunctionalization of the 10-bromo position.Introduction of aryl, alkyl, or other functional groups.
Tandem Cyclization/FunctionalizationRapid construction of complex polycyclic systems.Increased molecular complexity in a single step.
Multi-component ReactionsGeneration of diverse libraries of benzothiepinone derivatives.Efficient discovery of new bioactive compounds.
C-H FunctionalizationDirect modification of the benzothiepinone core.Access to novel derivatives without pre-functionalization. nih.gov

Theoretical Prediction of Novel Benzothiepinone Reactivity and Unexplored Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting the reactivity and properties of molecules. nih.gov For 10-Bromo-6H-benzo[c] acs.orgbenzothiepin-11-one, DFT calculations can provide valuable insights into its electronic structure, stability, and potential reaction pathways. mdpi.com

Future theoretical studies could focus on several key areas. Firstly, DFT calculations can be used to model the mechanisms of known and hypothetical reactions involving the benzothiepinone core. This can help to rationalize experimental observations and guide the design of new reactions. For example, computational modeling could be used to understand the stereoselectivity of the chiral sulfoxide-directed cyclization mentioned earlier. rsc.org

Secondly, theoretical calculations can be used to predict novel reactivity patterns for the benzothiepinone scaffold. By mapping the electron density and identifying the most reactive sites, it may be possible to uncover previously unexplored transformations. mdpi.com This could lead to the discovery of new ways to functionalize the molecule and create novel derivatives.

Finally, computational screening of virtual libraries of benzothiepinone derivatives can be used to predict their biological activities or material properties. This in silico approach can help to prioritize synthetic targets and accelerate the discovery of new lead compounds for drug development or novel materials with interesting electronic or optical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.